molecular formula C15H18N4O B2836832 2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034367-44-5

2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2836832
CAS RN: 2034367-44-5
M. Wt: 270.336
InChI Key: SEDMNFUJCZBAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring, which includes two nitrogen atoms and three carbon atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. For example, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 ° C, and 267.8 ° C respectively .

Scientific Research Applications

Synthesis and Structural Modifications

Systematic Structure Modifications : Research on imidazo[1,2-a]pyrimidine derivatives, including similar compounds, highlights strategies to reduce metabolism mediated by aldehyde oxidase, crucial for enhancing the bioavailability and effectiveness of potential therapeutic agents. Altering the heterocycle or blocking reactive sites has been effective in reducing metabolism, a strategy that could be applicable to similar compounds for improved stability and activity (Linton et al., 2011).

Crystal and Molecular Structures : The study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a side product in the synthesis of antitubercular agents, reveals the importance of understanding crystal and molecular structures for the development of new therapeutic molecules. This insight is crucial for the design of compounds with optimized properties for specific applications (Richter et al., 2023).

Biomedical Applications

Antimicrobial Agents : Novel benzimidazole–oxadiazole hybrid molecules have been synthesized as promising antimicrobial agents, demonstrating potent activity against Mycobacterium tuberculosis. This approach of combining molecular frameworks can be applied to the design of new compounds with enhanced antimicrobial properties (Shruthi et al., 2016).

DNA Recognition : The study of polyamides containing imidazole and pyrrole moieties for DNA recognition emphasizes the role of molecular design in targeting specific DNA sequences, which is critical for developing gene expression control agents. This research underlines the potential for designing similar compounds for precise DNA targeting applications (Chavda et al., 2010).

Material Science

Catalyst Development : Research into palladation of macrocyclic ligands featuring bis(N-heterocyclic carbene) coordination pockets illustrates the development of catalysts for chemical transformations. This work on creating novel complexes with specific metal ions could inform the synthesis of compounds for catalytic applications (Meyer et al., 2012).

Safety and Hazards

The safety and hazards associated with imidazole compounds can vary depending on their specific structure. For example, some imidazole compounds are used in the preparation of anti-helicobacter pylori agents .

Future Directions

The increasing clinical importance of drug-resistant fungal and bacterial pathogens has stimulated microbiological research into and development of new antimicrobial agents . Hence, there is a constant need to develop antimicrobial drugs . One major objective of organic and medicinal chemistry is to design and synthesize new molecules with high therapeutic indices which can overcome resistant microorganisms .

Mechanism of Action

Target of Action

It is known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets to modulate these biological activities.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities , suggesting that this compound might interact with multiple biochemical pathways.

Pharmacokinetics

It is known that similar compounds have good solubility in dmf and dmso , which could suggest good bioavailability for this compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound might have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability can be affected by temperature, as suggested by the storage conditions of similar compounds . Furthermore, the compound’s efficacy might be influenced by the pH of the environment, as suggested by its solubility in different solvents .

properties

IUPAC Name

2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-9-5-6-16-8-14(9)19-15(20)11-3-4-12-13(7-11)18-10(2)17-12/h5-6,8,11H,3-4,7H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDMNFUJCZBAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2CCC3=C(C2)NC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.